molecular formula C20H14ClN3O B8372312 2-Chloro-3-methyl-5-naphthalen-2-yl-6-pyridin-4-yl-3H-pyrimidin-4-one

2-Chloro-3-methyl-5-naphthalen-2-yl-6-pyridin-4-yl-3H-pyrimidin-4-one

Cat. No. B8372312
M. Wt: 347.8 g/mol
InChI Key: NGEFWEAIPIHEOL-UHFFFAOYSA-N
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Patent
US07429594B2

Procedure details

A suspension of 2-hydroxy-3-methyl-5-naphthalen-2-yl-6-pyridin-4-yl-3H-pyrimidin-4-one (10.0 g, 30.4 mmol) and phosphorous oxychloride (250 mL, 3 mol) was heated to 105° C. for 6 h to form a solution. Monitoring reaction by HPLC showed ˜90% conversion. The reaction solution was cooled and the solvent removed under reduced pressure. Foam residue was dissolved in 500 mL 5% ethanol/chloroform. The organic layer was washed with 100 mL water three times and once with 100 mL 5% NaHCO3. Organic dried over magnesium sulfate, then dried onto 30 g of silica. Final product purified on 400 g silica eluting with 0 to 2.5% methanol/dichloromethane to give a yellow solid. M+1=348.

Identifiers

REACTION_CXSMILES
O[C:2]1[N:7]([CH3:8])[C:6](=[O:9])[C:5]([C:10]2[CH:19]=[CH:18][C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH:11]=2)=[C:4]([C:20]2[CH:25]=[CH:24][N:23]=[CH:22][CH:21]=2)[N:3]=1.P(Cl)(Cl)([Cl:28])=O>>[Cl:28][C:2]1[N:7]([CH3:8])[C:6](=[O:9])[C:5]([C:10]2[CH:19]=[CH:18][C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH:11]=2)=[C:4]([C:20]2[CH:25]=[CH:24][N:23]=[CH:22][CH:21]=2)[N:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=NC(=C(C(N1C)=O)C1=CC2=CC=CC=C2C=C1)C1=CC=NC=C1
Name
Quantity
250 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a solution
CUSTOM
Type
CUSTOM
Details
Monitoring reaction by HPLC
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
Foam residue was dissolved in 500 mL 5% ethanol/chloroform
WASH
Type
WASH
Details
The organic layer was washed with 100 mL water three times and once with 100 mL 5% NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
dried onto 30 g of silica
CUSTOM
Type
CUSTOM
Details
Final product purified on 400 g silica eluting with 0 to 2.5% methanol/dichloromethane
CUSTOM
Type
CUSTOM
Details
to give a yellow solid

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=C(C(N1C)=O)C1=CC2=CC=CC=C2C=C1)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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